Cas no 1021000-05-4 (4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol)

4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol
- 4-({[(1-ETHYLPYRROLIDIN-2-YL)METHYL]AMINO}METHYL)PHENOL
- Phenol, 4-[[[(1-ethyl-2-pyrrolidinyl)methyl]amino]methyl]-
- 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol
-
- Inchi: 1S/C14H22N2O/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12/h5-8,13,15,17H,2-4,9-11H2,1H3
- InChI Key: ZBQOOGNPIZZOFB-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1)CNCC1CCCN1CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 214
- Topological Polar Surface Area: 35.5
- XLogP3: 1.9
4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-148097-10.0g |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 10g |
$1900.0 | 2023-06-08 | ||
Enamine | EN300-148097-500mg |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 500mg |
$425.0 | 2023-09-28 | ||
Enamine | EN300-148097-1000mg |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 1000mg |
$442.0 | 2023-09-28 | ||
Enamine | EN300-148097-0.5g |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 0.5g |
$425.0 | 2023-06-08 | ||
Enamine | EN300-148097-0.25g |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 0.25g |
$407.0 | 2023-06-08 | ||
Enamine | EN300-148097-10000mg |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 10000mg |
$1900.0 | 2023-09-28 | ||
Enamine | EN300-148097-1.0g |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 1g |
$442.0 | 2023-06-08 | ||
Enamine | EN300-148097-0.1g |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 0.1g |
$389.0 | 2023-06-08 | ||
Enamine | EN300-148097-100mg |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 100mg |
$389.0 | 2023-09-28 | ||
Enamine | EN300-148097-5.0g |
4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol |
1021000-05-4 | 5g |
$1280.0 | 2023-06-08 |
4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol Related Literature
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol
Comprehensive Analysis of 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol (CAS No. 1021000-05-4)
In the realm of organic chemistry and pharmaceutical research, 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol (CAS No. 1021000-05-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its phenolic and pyrrolidine moieties, presents a fascinating case study for researchers exploring novel bioactive molecules. Its molecular framework combines a phenol core with a 1-ethylpyrrolidin-2-yl substituent, linked via a methylamino bridge, offering versatile reactivity and interaction capabilities.
The synthesis of 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol involves multi-step organic transformations, often employing reductive amination or Mannich-type reactions. These methods are pivotal in constructing its amine-functionalized phenol backbone, a feature shared with many pharmacologically active compounds. Researchers have noted its potential as a building block for more complex structures, particularly in drug discovery programs targeting neurological and metabolic disorders. The compound's logP and hydrogen bonding capacity suggest favorable pharmacokinetic properties, making it a candidate for further optimization.
Recent trends in AI-driven drug discovery have highlighted molecules like 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol as valuable starting points for virtual screening. Computational studies predict its ability to interact with various GPCRs (G-protein coupled receptors), particularly those involved in dopaminergic and serotonergic pathways. This aligns with growing public interest in neuromodulators and cognitive enhancers, as evidenced by search engine queries about "natural nootropics" and "mood-regulating compounds." While not itself a commercial product, this molecule's structural features resonate with popular inquiries about bioactive phenols and nitrogen-containing heterocycles.
From a medicinal chemistry perspective, the ethylpyrrolidine segment of 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol bears resemblance to fragments found in several FDA-approved drugs. This has spurred investigations into its potential as a privileged scaffold for library design. Laboratory studies focus on its stereochemistry (given the chiral center at the pyrrolidine ring) and conformational flexibility, both critical factors in molecular recognition. The phenolic hydroxyl group further enables diverse derivatization strategies, allowing researchers to fine-tune solubility and target affinity.
Environmental and green chemistry considerations are increasingly applied to compounds like 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol. Modern synthetic approaches emphasize atom economy and catalytic processes to minimize waste generation. These practices address the rising public concern about sustainable pharmaceuticals, a topic frequently searched alongside terms like "eco-friendly drug synthesis." Analytical characterization typically employs HPLC-MS and NMR spectroscopy, with particular attention to the compound's stability under various pH conditions - a subject of numerous academic publications.
The commercial landscape for 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol primarily involves specialty chemical suppliers catering to research institutions. Its listing under CAS 1021000-05-4 ensures precise identification in global databases. While not currently marketed as a standalone therapeutic, its structural motifs appear in patents related to neuroprotective agents and enzyme modulators. This connection to drug development pipelines explains its presence in scientific literature and patent filings over the past decade.
Future research directions for 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol may explore its potential in multi-target therapeutics, a trending approach in complex disease treatment. The compound's balanced lipophilicity and hydrogen bond donor/acceptor count make it compliant with Lipinski's rule of five, a key consideration in oral drug design. As computational tools become more sophisticated, virtual screening of its analogs against emerging biological targets will likely increase, particularly in areas like age-related diseases and metabolic syndrome - both high-traffic search topics in healthcare forums.
From a regulatory standpoint, 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol remains a research chemical without therapeutic claims. However, its structural relatives have inspired investigations into blood-brain barrier permeability and receptor subtype selectivity. These aspects frequently appear in scientific discussions about CNS drug design, reflecting broader public interest in brain health and mental wellness. The compound serves as an excellent example of how molecular hybridization strategies can yield novel architectures with promising biological profiles.
In analytical applications, 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol presents interesting challenges and opportunities. Its chromatographic behavior has been studied using both reverse-phase and HILIC methods, important for purity assessment in synthetic batches. Mass spectrometric fragmentation patterns provide insight into its gas-phase chemistry, supporting method development for related compounds. These technical aspects, while specialized, contribute to the compound's utility as a research tool in analytical method development.
The safety profile of 4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol continues to be evaluated through standard in vitro assays. Preliminary data suggest moderate cellular tolerability, though comprehensive toxicological studies remain to be conducted. This aligns with the research community's growing emphasis on early ADMET assessment, a practice increasingly demanded by funding agencies and ethical review boards. Such evaluations help position this compound within the broader context of translational research - a bridge between basic science and potential applications.
1021000-05-4 (4-({(1-ethylpyrrolidin-2-yl)methylamino}methyl)phenol) Related Products
- 2171302-32-0(5,5-dimethyl-3-{(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}hexanoic acid)
- 2310013-98-8(5-methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one)
- 2080306-28-9(PF 06726304 Acetate)
- 1798029-49-8(1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one)
- 87671-27-0(Ethyl 2,3-dimethyl-4-hydroxybenzoate)
- 1354020-81-7((S)-3-cyclopropylamino-piperidine-1-carboxylic acid tert-butyl ester)
- 1804067-33-1(3-Bromo-2-hydrazinylphenylacetic acid)
- 1895396-76-5(3-(1H-indol-6-yl)-1,2-oxazol-5-amine)
- 2229364-47-8(4-(1,3-dioxaindan-5-yl)methyl-4-methoxypiperidine)
- 920468-74-2(N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,3-diphenylpropanamide)




